(2E)-2-[4-(diethylamino)benzylidene]hydrazinecarbothioamide
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Overview
Description
4-(Diethylamino)benzaldehyde thiosemicarbazone is a chemical compound that has garnered interest due to its diverse applications in various fields such as chemistry, biology, and medicine. This compound is known for its ability to form complexes with metals, making it useful in analytical chemistry and as a potential therapeutic agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylamino)benzaldehyde thiosemicarbazone typically involves the reaction of 4-(diethylamino)benzaldehyde with thiosemicarbazide. The general procedure is as follows:
Reactants: 4-(diethylamino)benzaldehyde and thiosemicarbazide.
Solvent: Ethanol is commonly used as the solvent.
Catalyst: A few drops of acetic acid are added to catalyze the reaction.
Reaction Conditions: The mixture is stirred at room temperature for several hours (typically around 4 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
The reaction can be represented as:
4-(Diethylamino)benzaldehyde+Thiosemicarbazide→4-(Diethylamino)benzaldehyde thiosemicarbazone
Industrial Production Methods
While specific industrial production methods for 4-(diethylamino)benzaldehyde thiosemicarbazone are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent use, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-(Diethylamino)benzaldehyde thiosemicarbazone undergoes various chemical reactions, including:
Complexation: Forms complexes with metal ions, which is useful in analytical chemistry.
Oxidation and Reduction: Can participate in redox reactions depending on the conditions and reagents used.
Substitution: The compound can undergo substitution reactions, particularly at the thiosemicarbazone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Complexation: Metal salts like palladium(II) chloride are used to form complexes.
Major Products
Metal Complexes: When reacted with metal ions, the major products are metal-thiosemicarbazone complexes.
Oxidation Products: Depending on the oxidizing agent, various oxidized forms of the compound can be obtained.
Reduction Products: Reduced forms of the thiosemicarbazone moiety.
Scientific Research Applications
4-(Diethylamino)benzaldehyde thiosemicarbazone has several scientific research applications:
Analytical Chemistry: Used as a reagent for the spectrophotometric determination of metal ions, such as palladium(II).
Biological Studies: Investigated for its potential anticancer, antimicrobial, and enzyme inhibition properties.
Corrosion Inhibition: Studied for its ability to inhibit the corrosion of metals, such as maraging steel, in acidic environments.
Pharmacology: Explored for its potential therapeutic effects, including anticancer activity.
Mechanism of Action
The mechanism of action of 4-(diethylamino)benzaldehyde thiosemicarbazone involves its ability to form complexes with metal ions, which can interfere with various biological processes. For example, in anticancer studies, the compound may inhibit enzymes critical for cancer cell survival. The exact molecular targets and pathways can vary depending on the specific application and the metal ion involved.
Comparison with Similar Compounds
Similar Compounds
4-(Diethylamino)benzaldehyde: The parent compound, which lacks the thiosemicarbazone moiety.
Thiosemicarbazide: The precursor used in the synthesis of thiosemicarbazones.
Other Thiosemicarbazones: Compounds such as 4-(diethylamino)-salicylaldehyde thiosemicarbazone, which have similar structures but different substituents.
Uniqueness
4-(Diethylamino)benzaldehyde thiosemicarbazone is unique due to its specific structure, which allows it to form stable complexes with metal ions. This property makes it particularly useful in analytical chemistry and as a potential therapeutic agent. Its ability to inhibit corrosion and its diverse biological activities further distinguish it from other similar compounds.
Properties
CAS No. |
18300-67-9 |
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Molecular Formula |
C12H18N4S |
Molecular Weight |
250.37 g/mol |
IUPAC Name |
[(E)-[4-(diethylamino)phenyl]methylideneamino]thiourea |
InChI |
InChI=1S/C12H18N4S/c1-3-16(4-2)11-7-5-10(6-8-11)9-14-15-12(13)17/h5-9H,3-4H2,1-2H3,(H3,13,15,17)/b14-9+ |
InChI Key |
BACMXYJKOOIPTI-NTEUORMPSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=S)N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=S)N |
Origin of Product |
United States |
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